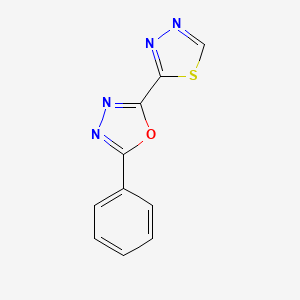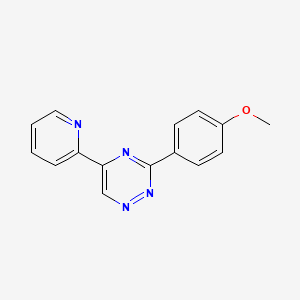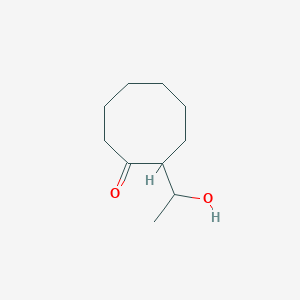
Cyclooctanone, 2-(1-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctanone, 2-(1-hydroxyethyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by an eight-membered carbon ring with a carbonyl group (C=O) and a hydroxyethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctanone, 2-(1-hydroxyethyl)- can be achieved through several methods. One common approach involves the oxidation of cyclooctanol using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an organic solvent like acetone, with careful control of temperature to avoid over-oxidation.
Industrial Production Methods: Industrial production of Cyclooctanone, 2-(1-hydroxyethyl)- often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of strong oxidizing agents and the potential for hazardous by-products.
化学反応の分析
Types of Reactions: Cyclooctanone, 2-(1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Ethers, esters.
科学的研究の応用
Cyclooctanone, 2-(1-hydroxyethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of Cyclooctanone, 2-(1-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit aldosterone synthase, a target for cardiovascular disease treatment . The exact pathways and molecular interactions depend on the specific application and context.
類似化合物との比較
Cyclooctanone, 2-(1-hydroxyethyl)- can be compared with other cyclic ketones such as cyclohexanone and cyclodecanone:
Cyclohexanone: A six-membered ring ketone, commonly used in the production of nylon.
Cyclodecanone: A ten-membered ring ketone, used in the synthesis of fragrances and pharmaceuticals.
Conclusion
Cyclooctanone, 2-(1-hydroxyethyl)- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.
特性
CAS番号 |
143139-18-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-(1-hydroxyethyl)cyclooctan-1-one |
InChI |
InChI=1S/C10H18O2/c1-8(11)9-6-4-2-3-5-7-10(9)12/h8-9,11H,2-7H2,1H3 |
InChIキー |
RBVXNKINJOYDJV-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCCCC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)
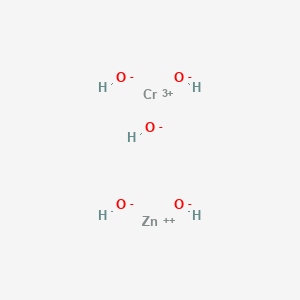
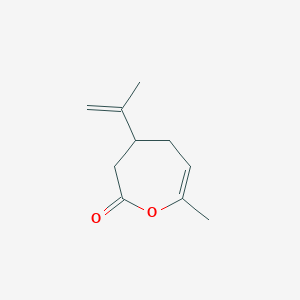
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
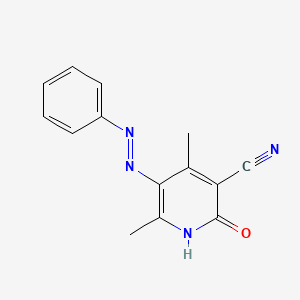
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)
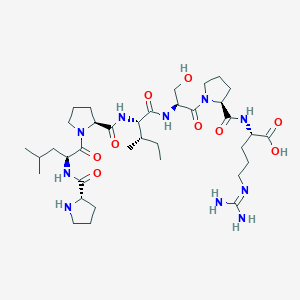
![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)
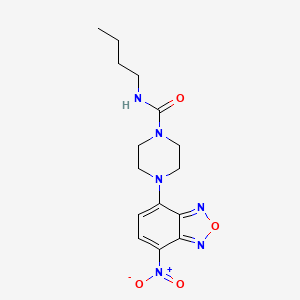
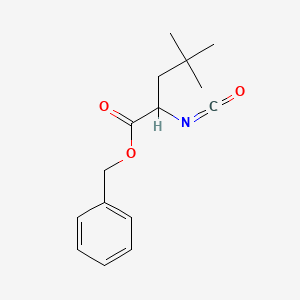
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
